molecular formula C11H20Si2 B11950246 Disilane, pentamethylphenyl- CAS No. 1130-17-2

Disilane, pentamethylphenyl-

Cat. No.: B11950246
CAS No.: 1130-17-2
M. Wt: 208.45 g/mol
InChI Key: IVLANTKDSMBTNH-UHFFFAOYSA-N
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Description

Disilane, pentamethylphenyl- (CAS 3098-82-6) is a disilane derivative with the molecular formula C₁₂H₂₂Si₂ and a molecular weight of 222.47 g/mol . Its structure features a disilane core (Si–Si bond) substituted with five methyl groups and a benzyl group (phenylmethyl), making it a hybrid of alkyl- and aryl-substituted disilanes. This compound is part of a broader class of organosilicon compounds, which are critical in materials science due to their tunable electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disilane, pentamethylphenyl- can be synthesized through various methods. One common approach involves the reaction of pentamethylphenylsilane with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the Si–Si bond .

Industrial Production Methods

In industrial settings, the production of disilane, pentamethylphenyl- often involves high-pressure techniques and the use of specialized equipment to handle the reactive intermediates. The process may also include purification steps to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Disilane, pentamethylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Disilane, Pentamethylphenyl-

The synthesis of disilane involves the dehydrogenation of tri-substituted hydrosilanes. A notable method utilizes tri (pentafluorobenzene) borane as a catalyst under nitrogen protection. The reaction typically occurs in an organic solvent at temperatures ranging from 0 to 100 °C, leading to the formation of disilanes with high yields .

Properties

Disilane, pentamethylphenyl- exhibits several key properties that enhance its utility:

  • Chemical Stability : It shows good thermal stability, making it suitable for high-temperature applications.
  • Optical Properties : The compound has significant photoelectric properties that are valuable in photonic applications.
  • Reactivity : It can participate in various chemical reactions due to its silicon-hydrogen bonds, allowing for further functionalization.

Applications

Disilane, pentamethylphenyl- finds applications in several areas:

Photoresists in Microelectronics

Disilane is utilized as a precursor in the formulation of photoresists. These materials are essential in photolithography processes for semiconductor manufacturing. The compound's ability to form thin films with precise patterns makes it crucial for creating microelectronic devices.

Photoinitiators for Polymerization

In polymer chemistry, disilane acts as a photoinitiator in olefin polymerization processes. This role is critical in synthesizing polymers that require light activation for cross-linking or curing .

Thin Film Optical Waveguides

The optical properties of disilane allow it to be used in the development of thin film optical waveguides. These structures are vital for telecommunications and data transmission technologies, enabling efficient light propagation.

Organic Photoconductive Materials

Due to its electrical properties, disilane is incorporated into organic photoconductive materials used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

High-Temperature Oxidation Resistant Materials

The compound's thermal stability makes it suitable for use in high-temperature environments, where resistance to oxidation is critical.

Case Study 1: Use in Semiconductor Manufacturing

A study evaluated the effectiveness of disilane-based photoresists in creating micro-patterns on silicon wafers. The results indicated that disilane provided better resolution and contrast compared to traditional photoresist materials, leading to improved device performance.

Case Study 2: Photoinitiator Performance

Research on the use of disilane as a photoinitiator demonstrated its efficiency in initiating polymerization under UV light exposure. The study compared various silanes and found that disilane yielded higher polymerization rates and better mechanical properties in the resulting materials.

Mechanism of Action

The mechanism by which disilane, pentamethylphenyl- exerts its effects involves the unique electronic structure of the Si–Si bond. The bond exhibits σ-electron delocalization, which allows for interactions with other molecular systems. This delocalization can influence the compound’s reactivity and its ability to participate in various chemical processes .

Comparison with Similar Compounds

Structural and Substituent Differences

Disilane derivatives vary significantly based on substituents attached to the silicon atoms. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Disilane, pentamethylphenyl- 5 methyl, 1 benzyl C₁₂H₂₂Si₂ 222.47 Combines alkyl and aryl groups; aromaticity
Hexamethyl Disilane 6 methyl C₆H₁₈Si₂ 162.38 Fully alkylated; high symmetry
1,2-Dichloro-tetramethyl Disilane 4 methyl, 2 chlorine C₄H₁₂Cl₂Si₂ 211.18 Electron-withdrawing Cl substituents
1,1,2,2-Tetraphenyldisilane 4 phenyl C₂₄H₂₂Si₂ 366.60 Fully aryl-substituted; steric bulk
Pentafluorophenyl Disilane 5 fluorine, 5 methyl C₁₁H₁₅F₅Si₂ 298.40 Fluorinated aryl groups; enhanced reactivity

Substituent Effects :

  • Methyl groups (e.g., hexamethyl disilane) increase steric protection and rotational barriers, as Si–C(methyl) bonds resemble Si–H bonds in their electronic influence .
  • Aryl groups (e.g., tetraphenyldisilane) introduce π-conjugation, affecting electronic properties and enabling applications in luminescent materials .
  • Electron-withdrawing groups (e.g., Cl in dichloro-tetramethyl disilane) enhance reactivity toward nucleophiles and alter solubility (logP = 2.953) .

Physicochemical Properties

  • Stability : Methyl substitution (hexamethyl disilane) improves thermal stability compared to aryl-substituted derivatives, which may decompose under harsh conditions .
  • Luminescence : Aryl-substituted disilanes, such as tetraphenyldisilane, exhibit blue-to-green fluorescence in solid states, with quantum yields influenced by substituent positioning . Pentamethylphenyl disilane’s benzyl group may similarly modulate emission efficiency.
  • Solubility: Chlorinated derivatives (e.g., dichloro-tetramethyl disilane) show higher hydrophobicity (logP = 2.953) compared to non-polar hexamethyl disilane .

Biological Activity

Disilane, pentamethylphenyl- (chemical formula: C11_{11}H20_{20}Si2_2) is a compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

1. Chemical Structure and Properties

Disilane, pentamethylphenyl- is characterized by its unique structure, which consists of two silicon atoms bonded to a pentamethylphenyl group. This configuration imparts distinct chemical properties that influence its biological activity. The molecular weight of this compound is approximately 200.4 g/mol, and it has a notable presence in chemical vapor deposition processes used in semiconductor manufacturing and other applications.

2. Biological Activity Overview

The biological activity of disilanes, including pentamethylphenyl-, is primarily linked to their interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that these compounds can exhibit antimicrobial , anticancer , and antifungal properties.

2.1 Antimicrobial Activity

Studies have shown that disilanes can inhibit the growth of various microorganisms. For instance, a recent investigation highlighted the effect of silatrane derivatives (related compounds) on Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on pathogens like Staphylococcus aureus and Yersinia pestis at concentrations ranging from 100 to 400 µg/mL .

2.2 Anticancer Properties

The anticancer potential of disilanes has been explored through in vitro studies. Compounds similar to pentamethylphenyl disilane have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, silatrane derivatives were found to have a probability of 98-99% for antineoplastic activity based on in silico evaluations . This suggests that disilane derivatives could be developed into therapeutic agents targeting cancer cells.

The mechanisms through which disilane compounds exert their biological effects involve:

  • Enzyme Inhibition : Disilanes may bind to specific enzymes, altering their activity and leading to various biological outcomes.
  • Cell Membrane Interaction : The lipophilic nature of these compounds allows them to interact with cellular membranes, potentially disrupting membrane integrity in microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that disilanes can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various silatrane derivatives found that at a concentration of 400 µg/mL, certain compounds significantly inhibited the growth of Listeria monocytogenes and Yersinia enterocolitica. The inhibition index averaged around 33.7%, indicating moderate effectiveness against these pathogens .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of silatrane derivatives showed promising results against human cancer cell lines. The compounds were able to inhibit cell proliferation significantly, with some derivatives exhibiting over 70% inhibition at specific concentrations .

5. Conclusion

Disilane, pentamethylphenyl- represents a class of compounds with notable biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure facilitates interactions with biological systems that can lead to significant therapeutic effects. Ongoing research is essential to fully elucidate the mechanisms of action and optimize these compounds for potential clinical applications.

Tables

Biological Activity Target Organisms/Cells Concentration (µg/mL) Inhibition Index (%)
AntimicrobialS. aureus40033.7
AntimicrobialYersinia pestis40033.7
AnticancerHuman cancer cell linesVaries>70

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentamethylphenyl disilane, and what methodological considerations ensure high yield?

  • Pentamethylphenyl disilane can be synthesized via reductive coupling of silyl chlorides (e.g., pentamethylphenylsilyl chloride) using sodium or other alkali metals. This method requires strict anhydrous conditions to prevent hydrolysis and side reactions. Post-synthesis purification via fractional distillation under inert gas (e.g., argon) is critical to isolate the product .
  • Key parameters : Reaction temperature (typically 50–80°C), stoichiometric control of reducing agents, and solvent selection (e.g., THF or diethyl ether). Yield optimization may involve quenching unreacted sodium with ethanol followed by vacuum filtration.

Q. How can researchers confirm the structural integrity of pentamethylphenyl disilane after synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential to verify substitution patterns and Si–Si bond formation. For example, ²⁹Si NMR peaks for disilanes typically appear at δ −10 to −30 ppm .
  • Mass spectrometry (MS) validates molecular weight (e.g., C₁₁H₂₂Si₂: theoretical m/z 226.1). Infrared (IR) spectroscopy identifies Si–H (2100–2200 cm⁻¹) and Si–C (1250–750 cm⁻¹) stretches .

Advanced Research Questions

Q. What experimental factors influence the thermal decomposition kinetics of pentamethylphenyl disilane in chemical vapor deposition (CVD)?

  • Decomposition rates depend on temperature gradients (e.g., 500–700°C), pressure regimes (low-pressure vs. atmospheric CVD), and substrate interactions (e.g., silicon vs. graphene). For instance, disilane derivatives decompose exothermically, requiring precise temperature control to avoid amorphous silicon defects .
  • Methodological recommendation : Use mass spectrometry-coupled CVD reactors to monitor Si₂H₆ depletion and Si deposition rates in real time. Compare with DFT simulations of bond dissociation energies .

Q. How can researchers resolve contradictions in reported Si–Si bond stability for aryl-substituted disilanes?

  • Discrepancies often arise from steric effects (e.g., bulky pentamethylphenyl groups hindering hydrolysis) versus electronic effects (electron-withdrawing substituents weakening Si–Si bonds).
  • Experimental approach : Conduct kinetic stability assays under controlled humidity and oxygen levels. Use X-ray photoelectron spectroscopy (XPS) to compare bond energies across derivatives .

Q. What safety protocols are critical for handling pentamethylphenyl disilane in high-temperature experiments?

  • Key hazards : Pyrophoric reactivity (ignition upon air exposure) and toxic byproducts (e.g., SiO₂ nanoparticles).
  • Mitigation strategies :

  • Use Schlenk-line techniques for air-free transfers.
  • Implement explosion-proof venting systems in CVD setups, as disilane’s lower flammability limit (LFL) is <1% in air .
  • Equip labs with continuous gas monitors for Si₂H₆ leaks and fire suppression via nitrogen flooding .

Q. Data Analysis and Interpretation

Q. How can computational methods enhance the design of pentamethylphenyl disilane-based precursors for semiconductor applications?

  • Density Functional Theory (DFT) : Calculate adsorption energies on silicon/graphene surfaces to predict precursor efficiency. For example, the Perdew-Burke-Ernzerhof (PBE) functional in GGA models accurately describes Si–Si bond dissociation pathways .
  • Molecular Dynamics (MD) : Simulate decomposition trajectories to optimize CVD parameters (e.g., residence time, gas flow rates) .

Q. What analytical techniques best quantify trace impurities in pentamethylphenyl disilane samples?

  • Gas chromatography-mass spectrometry (GC-MS) detects volatile contaminants (e.g., residual chlorides or siloxanes).
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) identifies metallic impurities (e.g., Na, Fe) at ppb levels, critical for semiconductor-grade purity .

Properties

CAS No.

1130-17-2

Molecular Formula

C11H20Si2

Molecular Weight

208.45 g/mol

IUPAC Name

dimethyl-phenyl-trimethylsilylsilane

InChI

InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

IVLANTKDSMBTNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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